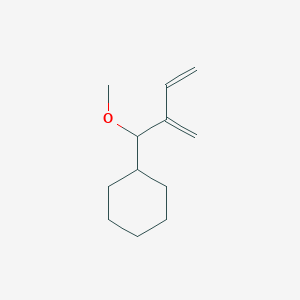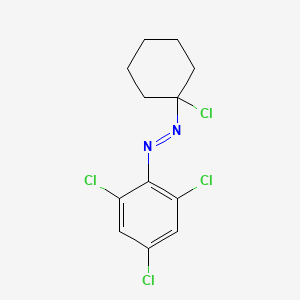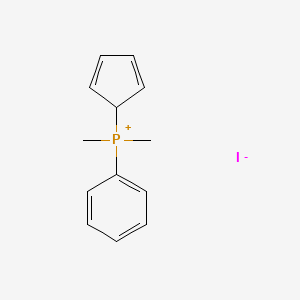![molecular formula C22H29BrN2O B12563954 (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene CAS No. 194714-81-3](/img/structure/B12563954.png)
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two phenyl rings. This particular compound features a bromodecyl group attached to one of the phenyl rings through an ether linkage. The presence of the bromine atom and the long alkyl chain imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene typically involves the following steps:
Formation of the Azobenzene Core: The azobenzene core can be synthesized through the diazotization of aniline derivatives followed by a coupling reaction with phenol derivatives. This step involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then coupled with a phenol derivative in an alkaline medium.
Introduction of the Bromodecyl Group: The bromodecyl group can be introduced through an etherification reaction. This involves the reaction of the hydroxyl group of the phenol derivative with 1-bromodecane in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The azobenzene core can undergo reduction to form hydrazobenzene derivatives or oxidation to form nitroso compounds.
Photochemical Reactions: Azobenzenes are known for their photoisomerization properties, where the (E)-isomer can be converted to the (Z)-isomer upon exposure to UV light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Photochemical Reactions: UV light sources are used to induce photoisomerization, and the reactions are often carried out in solvents like acetonitrile or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted azobenzenes with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include hydrazobenzene derivatives and nitroso compounds.
Photochemical Reactions: The major product is the (Z)-isomer of the azobenzene compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photoisomerization and other photochemical processes.
Biology: The compound can be used to study the effects of azobenzene derivatives on biological systems, including their interactions with proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of azobenzene derivatives, including their use as photoswitchable drugs and in photodynamic therapy.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Wirkmechanismus
The mechanism of action of (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene involves its ability to undergo photoisomerization. Upon exposure to UV light, the (E)-isomer is converted to the (Z)-isomer, resulting in a significant change in the molecular geometry. This photoisomerization can affect the compound’s interactions with other molecules, including biological targets such as proteins and nucleic acids. The bromodecyl group may also play a role in the compound’s interactions with lipid membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the bromodecyl group.
4-(Decyloxy)azobenzene: Similar to (E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene but without the bromine atom.
4-(Bromophenylazo)phenol: Contains a bromine atom directly attached to the phenyl ring instead of the decyl chain.
Uniqueness
This compound is unique due to the presence of the long bromodecyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
194714-81-3 |
|---|---|
Molekularformel |
C22H29BrN2O |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
[4-(10-bromodecoxy)phenyl]-phenyldiazene |
InChI |
InChI=1S/C22H29BrN2O/c23-18-10-5-3-1-2-4-6-11-19-26-22-16-14-21(15-17-22)25-24-20-12-8-7-9-13-20/h7-9,12-17H,1-6,10-11,18-19H2 |
InChI-Schlüssel |
GLCKTEDTZVYGPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)
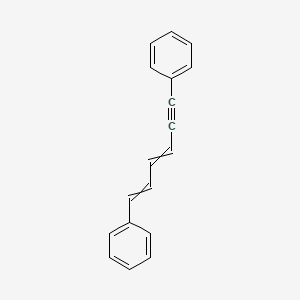
![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
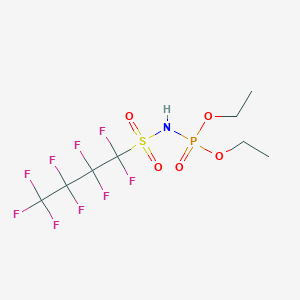
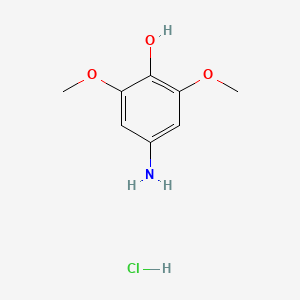
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)
